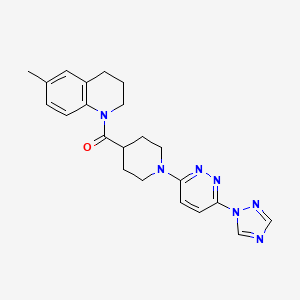

(1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperidin-4-yl)(6-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone

説明

The compound (1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperidin-4-yl)(6-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone is a heterocyclic small molecule featuring a pyridazine core substituted with a 1,2,4-triazole ring at position 6, a piperidine group at position 3, and a 6-methyl-3,4-dihydroquinoline moiety linked via a methanone bridge. This structure combines multiple pharmacophoric elements:

- 1,2,4-Triazole: Known for metabolic stability and diverse biological activities, including kinase inhibition and antimicrobial effects .

- Piperidine: Enhances solubility and modulates pharmacokinetic properties.

- Dihydroquinoline: Contributes to lipophilicity and may influence CNS permeability or anticancer activity.

特性

IUPAC Name |

(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-[1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidin-4-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N7O/c1-16-4-5-19-18(13-16)3-2-10-28(19)22(30)17-8-11-27(12-9-17)20-6-7-21(26-25-20)29-15-23-14-24-29/h4-7,13-15,17H,2-3,8-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARNOGCREBYNCAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(CCC2)C(=O)C3CCN(CC3)C4=NN=C(C=C4)N5C=NC=N5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用機序

Target of Action

It is known that compounds containing the1,2,4-triazole moiety have been found to bind with high affinity to multiple receptors. These compounds are often involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities.

Mode of Action

It is known that thenitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes. This interaction can lead to changes in the function of these enzymes, potentially leading to the observed biological effects.

Biochemical Pathways

Compounds containing theindole nucleus have been found to possess various biological activities and are known to interact with numerous biochemical pathways. These interactions can lead to a variety of downstream effects, contributing to the compound’s overall biological activity.

Pharmacokinetics

It has been suggested that compounds synthesized using similar methods have favorable adme parameters. These properties can impact the compound’s bioavailability, influencing its overall effectiveness as a therapeutic agent.

Result of Action

Compounds containing the1,2,4-triazole moiety have been found to exhibit cytotoxic activities against various tumor cell lines. This suggests that the compound may have potential anticancer effects.

生物活性

The compound (1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperidin-4-yl)(6-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone is a novel triazole derivative that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 420.51 g/mol. The structure includes:

- Triazole Ring : Contributes to biological activity.

- Piperidine Moiety : Enhances pharmacological properties.

- Dihydroquinoline Structure : May influence interaction with biological targets.

Antimicrobial Activity

Research has shown that triazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains, demonstrating effective inhibition of growth. For instance, studies have reported IC50 values ranging from 13 to 22 μM against Mycobacterium tuberculosis (Mtb), indicating potent activity against this pathogen .

Anticancer Activity

The compound's anticancer potential has also been explored. In vitro studies have indicated that it can inhibit the proliferation of several cancer cell lines. The mechanism involves inducing apoptosis and disrupting cell cycle progression. Notably, derivatives with similar structures have shown promising results in targeting specific cancer pathways.

Enzyme Inhibition

The compound has been tested for its ability to inhibit key enzymes involved in disease processes. For example, it has demonstrated significant inhibition of acetylcholinesterase (AChE) and urease, which are relevant in the treatment of neurological disorders and urea cycle disorders, respectively .

Study 1: Antimycobacterial Activity

A recent study focused on the structure-activity relationship (SAR) of piperidine derivatives as inhibitors of MenA, an enzyme crucial for the survival of Mtb. The study identified the compound as a potent inhibitor with improved pharmacokinetic properties when used in combination therapies .

Study 2: Anticancer Efficacy

Another research effort evaluated various triazole derivatives for their anticancer properties. The compound was found to exhibit significant cytotoxicity against breast cancer cells, with mechanisms involving apoptosis and cell cycle arrest .

Data Tables

| Biological Activity | IC50 Value (μM) | Target Organism/Enzyme |

|---|---|---|

| Antimicrobial | 13 - 22 | Mycobacterium tuberculosis |

| AChE Inhibition | Not specified | Acetylcholinesterase |

| Cancer Cell Proliferation Inhibition | Not specified | Various cancer cell lines |

科学的研究の応用

Based on the search results, it is challenging to provide a detailed article focusing solely on the applications of the compound "(1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperidin-4-yl)(6-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone" with comprehensive data tables and well-documented case studies. However, the search results do provide some information on related compounds and relevant chemical structures, which can help infer potential applications and properties.

Here's a summary of the information that can be gathered from the search results:

1. Triazole Derivatives and Their Biological Activities:

- Several search results mention triazole derivatives and their broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of a triazole ring is a key feature contributing to these activities.

2. Piperazine and Piperidine Moieties in Drug Synthesis:

- Piperazine and piperidine moieties are mentioned in the context of enhancing pharmacological properties in various compounds. These structures are frequently utilized in drug synthesis .

3. Pyridazine Derivatives:

4. Potential Research Areas:

- The search results suggest that research on this compound could focus on its potential as a research compound in medicinal chemistry, particularly related to antimicrobial, antifungal, and anticancer activities.

- The reference to pyrazoles and their heteroannulated derivatives indicates a potential area of study related to the synthesis and biological activities of similar compounds .

5. Related Compounds and their Properties:

- (E)-1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one: This compound has a molecular weight of 362.4 and a molecular formula of C18H18N8O .

- (1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperidin-3-yl)(4-(cyclopropylsulfonyl)piperazin-1-yl)methanone: This compound has a molecular formula of C19H26N8O3S and a molecular weight of 446.53.

- 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide: This compound has a molecular weight of 355.32 g/mol and a molecular formula of C14H16F3N7O .

- (4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(2,4-dimethylthiazol-5-yl)methanone: This compound has a molecular weight of 370.4 g/mol and a molecular formula of C16H18N8OS .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The following compounds share partial structural homology with the target molecule:

Key Observations:

Piperazine in increases water solubility but may reduce blood-brain barrier penetration compared to the piperidine in the target compound.

Bioactivity Implications: Compounds with thioxo-pyridine moieties (e.g., ) show notable antimicrobial activity, suggesting the target compound’s triazole-pyridazine core could similarly disrupt bacterial enzymes or membranes. The imidazo-pyrrolo-pyrazine scaffold in is associated with kinase inhibition (e.g., JAK/STAT pathways), implying that the target’s dihydroquinoline group might confer selectivity toward analogous targets.

Pharmacokinetic and Toxicity Considerations

- Solubility: Piperidine and dihydroquinoline in the target compound may balance lipophilicity better than the phenyl-tetrazole in , which risks poor solubility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。